(2R)-Octyl-alpha-hydroxyglutarate

Description

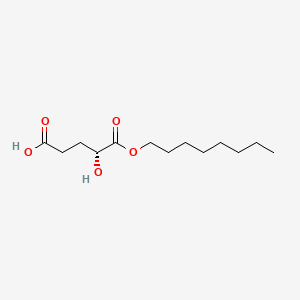

(2R)-Octyl-α-hydroxyglutarate (CAS: 1391194-67-4; synonyms: Octyl-(R)-2HG, 1-Octyl-D-2-hydroxyglutarate) is a cell-permeable ester derivative of D-2-hydroxyglutarate (D-2HG), a metabolite implicated in cancers with isocitrate dehydrogenase 1/2 (IDH1/2) mutations. Structurally, it consists of a pentanedioic acid backbone with a hydroxyl group at the C2 position in the R-configuration and an octyl ester group enhancing lipid solubility and cellular uptake .

Properties

IUPAC Name |

(4R)-4-hydroxy-5-octoxy-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O5/c1-2-3-4-5-6-7-10-18-13(17)11(14)8-9-12(15)16/h11,14H,2-10H2,1H3,(H,15,16)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJZOKTKSGUOCCM-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC(=O)C(CCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCOC(=O)[C@@H](CCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Esterification of D-2-Hydroxyglutaric Acid

The core synthetic strategy involves esterifying D-2-hydroxyglutaric acid with octanol to yield the octyl ester. This reaction typically employs acid-catalyzed Fischer esterification:

Sulfuric acid or p-toluenesulfonic acid (pTSA) serves as the catalyst, with reflux conditions (110–120°C) to drive the equilibrium. Alternative methods, such as Steglich esterification using dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP), may enhance yields while avoiding harsh acidic conditions.

Key Considerations:

-

Stereochemical Integrity : The (2R) configuration must be preserved to maintain biological activity. Chiral chromatography or asymmetric synthesis ensures enantiomeric purity.

-

Solvent Selection : Toluene or dichloromethane (DCM) is preferred for Fischer or Steglich reactions, respectively, due to their ability to azeotrope water or solubilize reactants.

Purification and Characterization

Crystallization and Chromatography

Post-synthesis, the crude product is purified via:

Purity Metrics:

| Method | Purity Threshold | Solvent System |

|---|---|---|

| Recrystallization | ≥95% | Ethanol/Hexane (1:3) |

| HPLC | ≥99% | Acetonitrile/Water (70:30) |

Spectroscopic Characterization

-

NMR : NMR (400 MHz, CDCl): δ 4.15–4.05 (m, 2H, CH-octyl), 2.50–2.30 (m, 4H, glutarate backbone).

-

Mass Spectrometry : ESI-MS m/z 261.2 [M+H], confirming molecular weight (260.33 g/mol).

Formulation and Stability

Stock Solution Preparation

(2R)-Octyl-α-hydroxyglutarate is solubilized in organic solvents or aqueous buffers for biological assays:

| Solvent | Solubility (mg/mL) | Storage Conditions |

|---|---|---|

| DMSO | 10–100 | -80°C, 1 year |

| Ethanol | 20 | -20°C, 6 months |

| PBS (pH 7.2) | 1 | 4°C, ≤24 hours |

Protocol for Aqueous Solutions :

Stability Considerations

-

Thermal Degradation : Decomposition occurs above 40°C, necessitating cold storage (-20°C or lower).

-

Light Sensitivity : Amber vials prevent photooxidation of the α-hydroxy group.

Challenges and Optimization

Byproduct Formation

Chemical Reactions Analysis

Types of Reactions

(2R)-Octyl-2-Hydroxyglutarate undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the conversion of the hydroxyl group to a carbonyl group.

Reduction: The carbonyl group can be reduced back to a hydroxyl group.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

Oxidation: The major product is the corresponding ketone or aldehyde.

Reduction: The major product is the alcohol.

Substitution: The major products are the substituted esters.

Scientific Research Applications

(2R)-Octyl-2-Hydroxyglutarate has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study esterification and hydrolysis reactions.

Biology: It is used to investigate the role of 2-Hydroxyglutarate in cellular metabolism and signaling.

Medicine: It is used in cancer research to study the effects of IDH1 and IDH2 mutations on cellular processes.

Industry: It is used in the production of specialty chemicals and pharmaceuticals

Mechanism of Action

(2R)-Octyl-2-Hydroxyglutarate exerts its effects by inhibiting α-ketoglutarate-dependent dioxygenases. These enzymes are involved in various cellular processes, including DNA repair and histone modification. By inhibiting these enzymes, (2R)-Octyl-2-Hydroxyglutarate can alter cellular metabolism and signaling pathways, leading to changes in cell growth and survival .

Comparison with Similar Compounds

Physicochemical Properties :

| Property | Value | |

|---|---|---|

| Molecular Formula | C₁₃H₂₄O₅ | |

| Molecular Weight | 260.33 g/mol | |

| Purity | ≥95% (crystalline solid) | |

| Storage | -20°C, stable for ≥4 years | |

| Solubility | Soluble in DMSO (2 mg/mL) |

Comparison with Structurally Similar Compounds

Stereoisomers: (2S)-Octyl-α-hydroxyglutarate

The S-isomer differs in the hydroxyl group configuration at C2, altering its biological activity:

Mechanistic Insight :

Parent Compound: 2-Hydroxyglutarate (2-HG)

Key Difference: (2R)-Octyl-α-hydroxyglutarate enhances the cellular delivery of D-2HG, bypassing the need for endogenous production via IDH mutations .

Isotope-Labeled Analog: (2S)-Octyl-α-hydroxyglutarate-d17

This deuterated S-isomer is used for metabolic tracing and pharmacokinetic studies:

| Property | (2S)-Octyl-α-hydroxyglutarate-d17 | |

|---|---|---|

| Isotope Label | 17 deuterium atoms | |

| Application | Tracking drug distribution and metabolism in vitro | |

| Purity | ≥98% (HPLC) |

Other Hydroxyglutarate Derivatives

- Ethyl-2-HG : Shorter ester chain; reduced cell permeability compared to octyl derivatives.

- Methyl-2-HG: Limited use due to rapid hydrolysis in physiological conditions.

Research Findings and Clinical Relevance

Biological Activity

(2R)-Octyl-alpha-hydroxyglutarate, also known as (2R)-octyl-2-hydroxyglutarate, is a derivative of 2-hydroxyglutarate (2HG) that has gained attention for its biological activity, particularly in cancer biology and metabolic regulation. This compound is a cell-permeable form of 2HG, which is known to influence various cellular processes through its interactions with metabolic pathways and epigenetic modifications.

- Chemical Name : this compound

- CAS Number : 1391194-67-4

- Molecular Formula : C12H22O4

- Molecular Weight : 230.30 g/mol

This compound primarily acts by mimicking the effects of 2HG, which is implicated in the inhibition of α-ketoglutarate-dependent dioxygenases (αKGDDs). These enzymes play critical roles in cellular metabolism and epigenetic regulation. The compound has been shown to induce DNA double-strand breaks (DSBs) in various cell lines, suggesting a potential role in enhancing sensitivity to DNA-damaging agents such as PARP inhibitors .

1. Impact on Tumor Cells

Research indicates that (2R)-octyl-2-HG can induce a homologous recombination defect in tumor cells, making them more susceptible to therapies targeting DNA repair mechanisms. For instance, treatment with this compound resulted in a dose-dependent increase in DSBs in HeLa cells, demonstrating its potential as a therapeutic agent against cancers with IDH mutations .

2. Epigenetic Modifications

The compound influences gene expression through epigenetic modifications. It has been observed that (2R)-octyl-2-HG can alter methylation patterns within the genome, contributing to changes in cellular differentiation and proliferation. In particular, it has been linked to increased methylation of CpG sites in specific genes associated with tumor suppression .

Case Study 1: Induction of DNA Damage

In a controlled experiment using HeLa cells treated with (2R)-octyl-α-hydroxyglutarate, researchers observed a rapid increase in DSBs within two hours of exposure. This finding highlights the compound's ability to disrupt genomic integrity, which could be exploited in cancer therapies targeting resistant tumors .

Case Study 2: Epigenetic Regulation

A study focusing on the methylation status of specific genes after prolonged exposure to octyl-D-2-HG demonstrated significant changes in methylation patterns over time. These modifications were associated with altered gene expression profiles that could influence tumor behavior and response to treatment .

Data Summary

Q & A

Q. What is the mechanism by which (2R)-Octyl-α-hydroxyglutarate inhibits αKG-dependent dioxygenases, and how should this inform experimental design?

(2R)-Octyl-α-hydroxyglutarate acts as a competitive inhibitor of α-ketoglutarate (αKG)-dependent dioxygenases by mimicking αKG structurally. This compound binds to the enzyme active site, displacing endogenous αKG and disrupting catalytic activity . To study this mechanism:

- Use cell lines with IDH1/2 mutations (e.g., glioblastoma or AML models) where 2-HG accumulates endogenously .

- Include controls with exogenous αKG supplementation to confirm competitive inhibition .

- Measure downstream effects on histone/DNA methylation (e.g., via LC-MS for 5-methylcytosine or ChIP-seq for histone modifications) .

Q. How should researchers select appropriate cell models for studying (2R)-Octyl-α-hydroxyglutarate in cancer metabolism?

Prioritize models with IDH1/2 mutations, as these cancers exhibit elevated 2-HG levels and depend on αKG-dependent enzyme dysregulation . Key considerations:

- Validate IDH mutation status via sequencing or 2-HG quantification (e.g., GC-MS) .

- Use isogenic cell lines (wild-type vs. IDH-mutant) to isolate compound effects .

- For glioblastoma, patient-derived xenografts (PDXs) better recapitulate tumor heterogeneity than traditional cell lines .

Q. What are the critical storage and handling protocols for (2R)-Octyl-α-hydroxyglutarate to ensure experimental reproducibility?

- Store lyophilized powder at -20°C in anhydrous conditions to prevent ester hydrolysis .

- Prepare fresh working solutions in DMSO (e.g., 2 mg/mL) and avoid freeze-thaw cycles .

- Confirm purity via HPLC before use (≥95% purity recommended) .

Advanced Research Questions

Q. How does (2R)-Octyl-α-hydroxyglutarate’s isomer specificity impact its biological activity compared to (2S)-isomers?

The (2R)-isoform preferentially inhibits αKG-dependent enzymes like prolyl hydroxylases (PHDs) and TET methylcytosine dioxygenases, while (2S)-isoforms may exhibit off-target effects . Methodological recommendations:

Q. What experimental strategies resolve contradictions in reported IC50 values for (2R)-Octyl-α-hydroxyglutarate across studies?

Discrepancies arise from differences in cell type, αKG concentrations, and assay conditions. To address this:

- Normalize intracellular αKG/2-HG ratios via metabolomics (e.g., using LC-MS) .

- Perform in vitro enzymatic assays under standardized αKG concentrations (e.g., 50–100 μM) .

- Use genetic knockout models (e.g., CRISPR-Cas9 for IDH1/2) to eliminate confounding endogenous 2-HG production .

Q. How can researchers optimize in vivo delivery of (2R)-Octyl-α-hydroxyglutarate to study its epigenetic effects?

- Formulate the compound in lipid-based nanoparticles to improve solubility and bioavailability .

- Monitor tissue distribution via isotopic labeling (e.g., 13C5-labeled versions for tracking) .

- Pair with pharmacodynamic markers (e.g., global DNA hypomethylation via whole-genome bisulfite sequencing) .

Q. What methodologies elucidate the compound’s role in modulating tumor immunogenicity through epigenetic reprogramming?

- Combine (2R)-Octyl-α-hydroxyglutarate treatment with immune checkpoint inhibitors (e.g., anti-PD-1) in syngeneic mouse models .

- Profile tumor-infiltrating lymphocytes (TILs) via flow cytometry and cytokine secretion assays (e.g., IFN-γ ELISA) .

- Assess MHC class I/II expression changes via RNA-seq or immunohistochemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.